Cas no 2229645-93-4 (4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one)

4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one is a versatile synthetic intermediate with applications in organic and medicinal chemistry. Its structure features a conjugated enone system linked to a 2-methylindazole moiety, making it a valuable scaffold for constructing heterocyclic compounds. The compound’s reactivity allows for selective modifications, enabling the synthesis of pharmacologically relevant derivatives. Its stability under standard conditions ensures ease of handling in laboratory settings. Researchers favor this intermediate for its potential in developing bioactive molecules, particularly in kinase inhibition and anticancer agent design. The presence of both electron-rich and electron-deficient regions enhances its utility in diverse synthetic pathways.
4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one structure
2229645-93-4 structure
Product Name:4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one
CAS No:2229645-93-4
MF:C12H12N2O
MW:200.236482620239
CID:6212988
PubChem ID:165615409
Update Time:2025-06-11

4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one
    • EN300-1800883
    • 2229645-93-4
    • Inchi: 1S/C12H12N2O/c1-9(15)7-8-12-10-5-3-4-6-11(10)13-14(12)2/h3-8H,1-2H3/b8-7+
    • InChI Key: NOWBWKAQRFQRSM-BQYQJAHWSA-N
    • SMILES: O=C(C)/C=C/C1=C2C=CC=CC2=NN1C

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 34.9Ų

4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one Pricemore >>

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Additional information on 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one

Recent Advances in the Study of 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one (CAS: 2229645-93-4)

The compound 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one (CAS: 2229645-93-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique indazole core and α,β-unsaturated ketone moiety, has been explored for its biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key findings from the latest research is the compound's ability to selectively inhibit specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one exhibits potent inhibitory activity against JAK2 and IRAK4 kinases, which are critical mediators of cytokine signaling. The study utilized a combination of molecular docking and enzymatic assays to validate the compound's binding affinity and selectivity, suggesting its potential as a lead candidate for the development of novel anti-inflammatory agents.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's role in modulating oxidative stress responses. A preprint article available on bioRxiv reported that 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one can activate the Nrf2 pathway, a key regulator of cellular antioxidant defenses. This finding opens new avenues for its application in diseases characterized by oxidative damage, such as neurodegenerative disorders and chronic inflammatory conditions.

The synthetic accessibility of 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one has also been a focal point of recent research. A team from the University of Cambridge developed a novel, scalable synthesis route that significantly improves the yield and purity of the compound. Their methodology, published in Organic Letters, employs a palladium-catalyzed cross-coupling reaction, which reduces the number of steps and minimizes the use of hazardous reagents. This advancement is expected to facilitate further pharmacological studies and industrial-scale production.

Despite these promising developments, challenges remain in translating the preclinical findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Ongoing research is exploring the derivatization of the core structure to enhance its pharmacokinetic properties while retaining its biological activity.

In conclusion, 4-(2-methyl-2H-indazol-3-yl)but-3-en-2-one (CAS: 2229645-93-4) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and Nrf2 activator positions it as a promising candidate for multifactorial diseases. Future studies should focus on advancing its preclinical development and exploring its therapeutic potential in relevant disease models.

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